Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate
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Overview
Description
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is a chemical compound with the CAS Number: 1245906-75-5 . It has a molecular weight of 253 and its linear formula is C6H3BF6KN . The IUPAC name for this compound is potassium trifluoro[6-(trifluoromethyl)-3-pyridinyl]borate(1-) .
Molecular Structure Analysis
The InChI code for Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is 1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 . This code provides a specific string of characters that represent the molecular structure of the compound.
Scientific Research Applications
Pharmaceutical Industry
Trifluoromethylpyridine derivatives, such as Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate, have been found to be significant in the pharmaceutical industry . They are incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders . For instance, Alpelisib, a drug used to treat breast cancer, contains trifluoromethyl alkyl substituted pyridine .
Agrochemical Industry
Trifluoromethylpyridine and its derivatives are also used in the agrochemical industry . The unique properties of these compounds make them useful in the development of pesticides and other agrochemical products .
Pain Management
Research has shown that trifluoromethylpyridine derivatives can play a role in pain management . They are involved in the production of neurotransmitters like the calcitonin gene-related peptide (CGRP) receptor antagonist, which plays a crucial role in pain sensitivity .
Cell Proliferation and Apoptosis
Trifluoromethylpyridine derivatives are involved in cell proliferation and apoptosis . They are part of the PI3Ks, a type of lipid kinase involved in these cellular processes .
Cell Motility and Invasion
These compounds also play a role in cell motility and invasion . Their involvement in the PI3Ks makes them significant in these cellular processes .
Glucose Metabolism
Trifluoromethylpyridine derivatives are involved in glucose metabolism . As part of the PI3Ks, they play a role in this essential cellular process .
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXNQNZBEKSPOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF6KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855882 |
Source
|
Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate | |
CAS RN |
1245906-75-5 |
Source
|
Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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